(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Overview
Description
“(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide” is a chemical compound with the molecular weight of 200.69 . It is also known as “N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride” and "N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride" .
Molecular Structure Analysis
The InChI code for “(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide” is1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1
. Physical And Chemical Properties Analysis
“(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide” is a solid and has a molecular weight of 200.69 . The storage temperature is room temperature .Scientific Research Applications
Molecular and Supramolecular Structures
Research into the molecular and supramolecular structures of sulfonamide derivatives, including methanesulfonamide compounds, has revealed significant insights. For instance, studies have shown variations in the torsion angles of these compounds, affecting their molecular conformations. Such structural analyses facilitate understanding the intermolecular interactions like hydrogen bonding and π-π stacking, essential in chemical and pharmaceutical research (Jacobs, Chan, & O'Connor, 2013).
Biological Activity and Enzyme Inhibition
Methanesulfonamide derivatives have been explored for their biological activity, particularly as enzyme inhibitors. For example, some derivatives have demonstrated significant inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Such findings are crucial for developing new pharmaceuticals for conditions like hypercholesterolemia (Watanabe et al., 1997).
Catalytic Applications
Certain methanesulfonamide compounds, such as nicotinium methane sulfonate (NMS), have been identified as effective catalysts in chemical synthesis. NMS, for example, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions, highlighting its potential as an environmentally friendly and efficient catalyst in organic synthesis (Tamaddon & Azadi, 2018).
Crystal Structure Analysis
Studies have also focused on the crystal structure of N-3-pyridinyl-methanesulfonamide and related compounds. Understanding these structures is crucial for applications in material science and pharmaceutical formulation. For example, the analysis of hydrogen bonds and molecular packing in these structures can provide insights into the stability and solubility of pharmaceutical compounds (Dodoff, Varga, & Kovala-Demertzi, 2004).
Electo-Optic Film Fabrication
The architecture of methanesulfonamide derivatives, especially those based on pyrrole and pyridine, has been explored for its influence on covalent self-assembly and nonlinear optical response in electrooptic film fabrication. This research is pivotal for advancements in optoelectronic devices (Facchetti et al., 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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